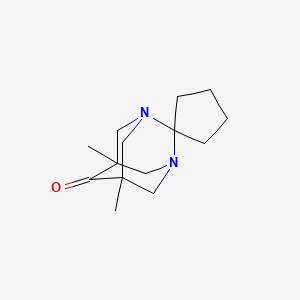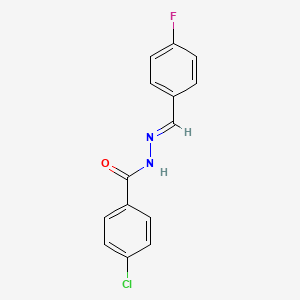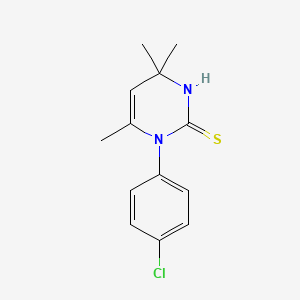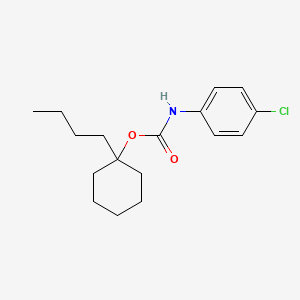![molecular formula C18H17N3OS B5560071 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzylthio)-9-oxo-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
The synthesis of 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and yields the desired spirocyclic compound with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols replace the benzylthio moiety, forming new derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex spirocyclic structures.
Aplicaciones Científicas De Investigación
7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound exhibits potential biological activities, including antimicrobial and antifungal properties. It is used in the study of structure-activity relationships to design more potent bioactive molecules.
Medicine: Due to its unique structure, it is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzylthio group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity or alteration of protein function. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile can be compared with other spirocyclic compounds such as:
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: This compound shares a similar spirocyclic core but lacks the benzylthio group, which may result in different biological activities and chemical reactivity.
10-allyl-7-amino-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile:
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
9-benzylsulfanyl-7-oxo-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-10-14-16(22)21-17(23-12-13-6-2-1-3-7-13)15(11-20)18(14)8-4-5-9-18/h1-3,6-7,14H,4-5,8-9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDCHMPVUDSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)
![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)
![(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B5560027.png)



![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone](/img/structure/B5560081.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5560083.png)
![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)
![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)
